11-Deoxymogroside IIIE

Description

BenchChem offers high-quality 11-Deoxymogroside IIIE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-Deoxymogroside IIIE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

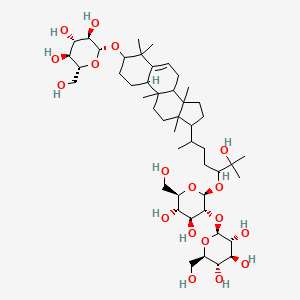

(2R,3R,4S,5S,6R)-2-[[17-[5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O18/c1-22(9-13-31(45(4,5)60)65-43-40(37(57)34(54)28(21-51)63-43)66-42-39(59)36(56)33(53)27(20-50)62-42)23-15-16-48(8)29-12-10-24-25(46(29,6)17-18-47(23,48)7)11-14-30(44(24,2)3)64-41-38(58)35(55)32(52)26(19-49)61-41/h10,22-23,25-43,49-60H,9,11-21H2,1-8H3/t22?,23?,25?,26-,27-,28-,29?,30?,31?,32-,33-,34-,35+,36+,37+,38-,39-,40-,41+,42+,43+,46?,47?,48?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXCGAFICHYWFL-IFXIQZSYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CCC5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CCC(C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C3CCC4(C3(CCC5(C4CC=C6C5CCC(C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O18 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

947.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Natural Source and Isolation of 11-Deoxymogroside IIIE

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 11-Deoxymogroside IIIE, a cucurbitane-type triterpenoid (B12794562) glycoside. It details its primary natural source and established methodologies for its extraction, isolation, and purification.

Natural Source

11-Deoxymogroside IIIE is a minor constituent found in the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo.[1][2][3][4] This perennial vine is native to Southern China, particularly the regions of Guangxi and Guangdong.[1][4][5] The fruit is renowned for its intense sweetness, which is primarily attributed to a group of similar compounds called mogrosides.[1][6] While Mogroside V is the most abundant, 11-Deoxymogroside IIIE is of significant interest for its potential pharmacological activities, necessitating its isolation for further study.[1]

Isolation and Purification Workflow

The isolation of 11-Deoxymogroside IIIE from Siraitia grosvenorii is a multi-step process designed to separate it from other closely related mogrosides and impurities. The general workflow involves extraction, enrichment using macroporous resin chromatography, and final purification via preparative high-performance liquid chromatography (HPLC).[1][7]

Data Presentation

The following table summarizes representative data for the purification of mogrosides, illustrating the progressive enrichment at each major step. While specific data for 11-Deoxymogroside IIIE is limited, this table, based on the closely related and abundant Mogroside V, provides a relevant proxy.[1]

| Purification Step | Initial Purity (Total Mogrosides) | Final Purity (Target Mogroside) | Key Parameters | Reference |

| Macroporous Resin Chromatography | Crude Extract | 10.7% (Mogroside V) | Resin: HZ 806; Elution: 40% aqueous ethanol (B145695) | [1] |

| Boronic Acid-Functionalized Silica Gel | 35.67% (Mogroside V) | 76.34% (Mogroside V) | pH-dependent adsorption and desorption | [1] |

| Semi-Preparative HPLC | 76.34% (Mogroside V) | >99.0% (Mogroside V) | C18 column; Mobile phase: Acetonitrile (B52724)/Water gradient | [1] |

Detailed published spectral data for 11-Deoxymogroside IIIE is not widely available. However, based on its structure and data from closely related analogs, its key spectral features can be predicted.[7]

| Spectroscopic Technique | Predicted Salient Features for 11-Deoxymogroside IIIE |

| ¹H-NMR | - Multiple signals in the upfield region (δ 0.8-2.5 ppm) for the triterpenoid core's methyl, methylene, and methine protons.[7]- Anomeric proton signals for glycosidic linkages between δ 4.5-5.5 ppm.[7]- Absence of a signal for a proton on a hydroxyl-bearing carbon at the C-11 position.[7] |

| ¹³C-NMR | - Numerous signals in the aliphatic region (δ 15-90 ppm) for the triterpenoid skeleton.[7]- Signals for olefinic carbons (C5-C6) around δ 120-145 ppm.[7]- Anomeric carbon signals for sugar moieties between δ 95-105 ppm.[7]- A significantly different chemical shift for C-11 compared to hydroxylated mogrosides.[7] |

| Mass Spectrometry (MS) | - A prominent [M-H]⁻ ion in negative electrospray ionization (ESI) mode.[7]- Fragmentation showing sequential loss of glucose units (162 Da).[7] |

| Infrared (IR) Spectroscopy | - Broad O-H stretching band (3300-3500 cm⁻¹) from hydroxyl groups on the sugars and triterpenoid core.[7]- C-H stretching vibrations just below 3000 cm⁻¹.[7]- C-O stretching vibrations in the 1000-1200 cm⁻¹ region.[7] |

Experimental Protocols

The following protocols are detailed methodologies for the key experiments involved in the isolation of 11-Deoxymogroside IIIE.

This protocol describes a standard solvent extraction method. Advanced methods like Ultrasound-Assisted Extraction (UAE) can also be employed to improve efficiency.[8]

-

Materials & Equipment:

-

Procedure:

-

Macerate 500 g of powdered dried fruit with 5 L of 70% aqueous ethanol at room temperature for 24 hours.[1]

-

Separate the extract from the solid residue by filtration or centrifugation.[1]

-

Repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction.[1]

-

Combine the filtrates from all three extractions.[1]

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to yield the crude mogroside extract.[1]

-

This step serves to remove highly polar impurities like sugars and salts, thereby enriching the total mogroside fraction.[1][7]

-

Materials & Equipment:

-

Procedure:

-

Dissolve the crude extract in deionized water to create a sample solution.[1]

-

Pack the chromatography column with the macroporous resin and equilibrate it by washing with deionized water.[1]

-

Load the sample solution onto the column.

-

Wash the column with 2-3 bed volumes (BV) of deionized water to remove unbound polar impurities.[1]

-

Elute the adsorbed mogrosides with a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80%).[1][7]

-

Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or analytical HPLC.[1]

-

Pool the fractions identified as containing the desired mogrosides.

-

Concentrate the pooled fractions under reduced pressure to obtain an enriched mogroside extract.[1]

-

This is the final and most critical step to isolate 11-Deoxymogroside IIIE from other structurally similar mogrosides.[1]

-

Materials & Equipment:

-

Procedure:

-

Dissolve the enriched mogroside extract in the initial mobile phase.

-

Set the HPLC parameters. A typical mobile phase is a gradient of acetonitrile in water. The gradient program must be optimized to achieve separation.[1][7]

-

Set the detection wavelength between 203-210 nm.[1]

-

Inject the sample onto the column.

-

Collect fractions corresponding to the peak suspected to be 11-Deoxymogroside IIIE based on retention time relative to standards, if available.[1]

-

Analyze the collected fractions by analytical HPLC and Mass Spectrometry (MS) to confirm the identity and purity of the compound.[1]

-

Pool the pure fractions of 11-Deoxymogroside IIIE and remove the solvent under reduced pressure.[1]

-

Lyophilize the final product to obtain a pure, dry powder.[1][10]

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Additional New Minor Cucurbitane Glycosides from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review of the Phytochemistry and Pharmacology of the Fruit of Siraitia grosvenorii (Swingle): A Traditional Chinese Medicinal Food - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 11-Deoxymogroside IIIE

This technical guide provides a comprehensive overview of the physical and chemical properties of 11-Deoxymogroside IIIE, a cucurbitane-type triterpenoid (B12794562) glycoside.[1] Isolated from Siraitia grosvenorii (monk fruit), this compound is of growing interest in natural product chemistry and pharmacology.[2][3] This document outlines its core properties, predicted spectral data, and detailed experimental protocols for its isolation and structural elucidation.

Core Physical and Chemical Properties

11-Deoxymogroside IIIE is a naturally occurring compound found as a minor constituent in monk fruit.[2][3] While specific experimental data for physical properties like melting point are not extensively published, its key chemical characteristics are well-defined.[2] The following table summarizes its properties, with data for the structurally similar Mogroside IIIE provided for comparison.

| Property | 11-Deoxymogroside IIIE | Mogroside IIIE |

| CAS Number | 1793003-47-0[2] | 88901-37-5[2] |

| Molecular Formula | C₄₈H₈₂O₁₈[4] | C₄₈H₈₂O₁₉[2] |

| Molecular Weight | 947.15 g/mol [2] | 963.15 g/mol [2] |

| Appearance | White to off-white solid (inferred)[2] | White to off-white solid[2] |

| Solubility | Soluble in DMSO.[2] In aqueous buffers, solubility is expected to be in the low micromolar range.[5] Solubility in methanol (B129727) and water can be inferred from similar mogrosides.[2] | Soluble in Methanol and Water[2] |

| Storage | Store at -20°C[2] | Store at 4°C[2] |

Spectral Data Analysis

Detailed, peer-reviewed spectral data for 11-Deoxymogroside IIIE are not widely available.[1][2] However, by analyzing its structure and comparing it to closely related compounds like Mogroside IIIE, its key spectral features can be predicted. The primary structural difference is the absence of a hydroxyl group at the C-11 position in 11-Deoxymogroside IIIE.[2][6]

| Spectroscopic Technique | Predicted Salient Features for 11-Deoxymogroside IIIE |

| ¹H-NMR | - Multiple signals in the upfield region (δ 0.8-2.5 ppm) for the triterpenoid core's protons.[2] - Anomeric proton signals for the glycosidic linkages appear between δ 4.5-5.5 ppm.[2] - A key feature is the absence of a downfield proton signal (around δ 4.0-4.5 ppm) that would correspond to a proton on a hydroxyl-bearing carbon at the C-11 position, which is present in Mogroside IIIE.[6] Instead, a signal in the methylene (B1212753) proton region (δ 1.5-2.5 ppm) is expected.[6] |

| ¹³C-NMR | - Numerous signals in the aliphatic region (δ 15-90 ppm) for the triterpenoid skeleton.[2] - Signals for the olefinic carbons (C5-C6 double bond) are expected around δ 120-145 ppm.[2] - Anomeric carbon signals for the sugar moieties are predicted to be between δ 95-105 ppm.[2] - The C-11 carbon signal will be significantly upfield (around 20-40 ppm) compared to Mogroside IIIE (around 60-70 ppm) due to the lack of a hydroxyl group.[6] |

| Mass Spectrometry (MS) | - In negative ion mode ESI-MS, a prominent [M-H]⁻ ion would be observed.[2] - Tandem MS (MS/MS) fragmentation would likely show sequential loss of glucose units (162 Da).[2] |

| Infrared (IR) Spectroscopy | - A broad absorption band in the 3300-3500 cm⁻¹ region due to O-H stretching of multiple hydroxyl groups.[2] - C-H stretching vibrations are expected just below 3000 cm⁻¹.[2] - C-O stretching vibrations would appear in the 1000-1200 cm⁻¹ region.[2] |

Experimental Protocols

The following sections detail the methodologies for the isolation, purification, and structural analysis of 11-Deoxymogroside IIIE.

Isolation and Purification Protocol

The isolation of 11-Deoxymogroside IIIE from Siraitia grosvenorii is a multi-step process requiring chromatographic separation to isolate this minor constituent from more abundant mogrosides.[3]

-

Extraction :

-

Dried and powdered monk fruit is extracted with an aqueous ethanol (B145695) solution (e.g., 70-80% ethanol) at room temperature.[1][3]

-

The extraction is typically repeated multiple times to ensure complete recovery.[3]

-

The combined extracts are filtered and then concentrated under reduced pressure to yield a crude extract.[3][7]

-

-

Macroporous Resin Chromatography :

-

The crude extract is passed through a macroporous resin column.[3]

-

The column is first washed with deionized water to remove highly polar impurities like sugars and salts.[3]

-

Mogrosides are then eluted using a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60% ethanol).[3]

-

Fractions are collected and monitored by HPLC to identify those containing the target compound.[3]

-

-

Preparative High-Performance Liquid Chromatography (HPLC) :

-

Fractions enriched with 11-Deoxymogroside IIIE are pooled and concentrated.[2]

-

This concentrate is subjected to preparative HPLC, typically using a C18 column.[1]

-

A gradient elution with a mobile phase of acetonitrile (B52724) and water is used to achieve final purification of the compound.[2][8]

-

References

The Uncharted Sweetness: A Technical Guide to the Biosynthesis of Minor Mogrosides in Siraitia grosvenorii

For Researchers, Scientists, and Drug Development Professionals

The quest for natural, non-caloric sweeteners has propelled the fruit of Siraitia grosvenorii, commonly known as monk fruit, into the scientific spotlight. While the intensely sweet major mogroside, mogroside V, has been the primary focus of research and commercialization, a diverse array of minor mogrosides contributes significantly to the overall sweetness profile and possesses unique physiological properties. This technical guide provides an in-depth exploration of the biosynthetic pathways leading to these minor mogrosides, offering a comprehensive resource for researchers, scientists, and drug development professionals. By elucidating the enzymatic machinery responsible for their formation, this guide aims to facilitate the targeted production of specific minor mogrosides with desirable characteristics for the food, beverage, and pharmaceutical industries.

The Core Biosynthetic Pathway: A Foundation for Diversity

The biosynthesis of all mogrosides originates from the common precursor, 2,3-oxidosqualene (B107256), which undergoes a series of enzymatic transformations to form the aglycone, mogrol (B2503665). This foundational pathway is catalyzed by a coordinated effort of five key enzyme families: squalene (B77637) epoxidases, triterpenoid (B12794562) synthases, epoxide hydrolases, cytochrome P450s, and UDP-glucosyltransferases[1][2][3]. The initial cyclization of 2,3-oxidosqualene to cucurbitadienol (B1255190) is a critical step, followed by a series of oxidation reactions to produce mogrol[4][5].

The structural diversity of mogrosides arises from the subsequent glycosylation of the mogrol backbone at the C3 and C24 positions[2]. This process is orchestrated by a suite of UDP-glycosyltransferases (UGTs), each exhibiting specific regioselectivity and substrate preferences. The sequential and sometimes competitive action of these UGTs creates a complex mixture of mogrosides, with the major mogroside V representing only one of many possible glycosylation patterns.

Branching Pathways to Minor Mogrosides

The biosynthesis of minor mogrosides represents a series of branching pathways from the main route leading to mogroside V. These branches are primarily dictated by the activity of specific UGTs that introduce glucose moieties at different positions and in different linkages.

Formation of Siamenoside I and Mogroside IV

Siamenoside I and mogroside IV are two prominent minor mogrosides that share a common precursor, mogroside IIE. The key enzyme responsible for the conversion of mogroside IIE to these and other downstream mogrosides is UGT94-289-3[6][7]. This versatile enzyme can catalyze the addition of glucose units to mogroside IIE, leading to the formation of siamenoside I, mogroside IV, and eventually mogroside V[7][8]. The production of siamenoside I and mogroside IV can also be achieved through the enzymatic hydrolysis of mogroside V[9][10].

The Role of UGT74AC1 in Early Glycosylation

The initial glycosylation of mogrol is a critical branching point. The enzyme UGT74AC1 has been identified as a key player in this step, specifically catalyzing the transfer of a glucose moiety to the C-3 hydroxyl group of mogrol to form mogroside IE[11]. This early glycosylation product can then serve as a substrate for other UGTs, leading to the formation of various minor mogrosides.

Quantitative Analysis of Mogroside Accumulation

The accumulation of both major and minor mogrosides is a dynamic process that varies with the developmental stage of the Siraitia grosvenorii fruit. Quantitative analysis reveals a shift in the mogroside profile as the fruit matures, with bitter-tasting, less glycosylated mogrosides being converted into sweeter, more highly glycosylated forms[12][13].

| Mogroside | Early Maturity Stage (15-45 days) | Mid-Maturity Stage (60 days) | Late Maturity Stage (75-90 days) |

| Mogroside IIE | Major Component | Decreasing | Low Levels |

| Mogroside III | Increasing | Present | Decreasing |

| Siamenoside I | Low Levels | Increasing | Stabilized |

| Mogroside IV | Low Levels | Increasing | Stabilized |

| Mogroside V | Low Levels | Predominant | Predominant |

| Isomogroside V | Present | Present | Present |

Table 1: Relative Abundance of Key Mogrosides During Fruit Development. Data compiled from[12][13].

Experimental Protocols

Extraction of Mogrosides from Siraitia grosvenorii Fruit

Objective: To extract a crude mixture of mogrosides from dried monk fruit powder.

Materials:

-

Dried and powdered Siraitia grosvenorii fruit

-

80% Methanol in water (v/v)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Weigh 100 mg of homogenized monk fruit powder into a centrifuge tube.

-

Add 10 mL of 80% methanol.

-

Vortex for 1 minute to ensure complete wetting of the sample.

-

Sonicate in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial for analysis.[1]

HPLC-MS/MS Analysis of Mogrosides

Objective: To separate and quantify individual mogrosides in an extract.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., Shiseido Capcell Pak UG120 C18, 2.0 × 50mm, 3.0µm)[14][15].

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is typically used. A common starting condition is a low percentage of acetonitrile, which is gradually increased to elute the more hydrophobic mogrosides[16].

-

Flow Rate: 0.25 mL/min[16].

-

Detection: ESI in negative ion mode is effective for detecting mogrosides[15][16].

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, targeting the specific precursor-to-product ion transitions for each mogroside of interest[1][14].

Sample Preparation for Standards:

-

Prepare individual stock solutions of each mogroside standard (e.g., 1 mg/mL in methanol).

-

Create a mixed standard solution containing all mogrosides of interest at a known concentration.

-

Prepare a series of dilutions from the mixed standard solution to generate a calibration curve for quantification[17].

Visualizing the Biosynthetic Network

The intricate network of enzymatic reactions leading to the formation of minor mogrosides can be visualized using signaling pathway diagrams.

Caption: Biosynthetic pathway of major and minor mogrosides in Siraitia grosvenorii.

Caption: Experimental workflow for the quantification of minor mogrosides.

References

- 1. benchchem.com [benchchem.com]

- 2. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mogroside - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Scientists Discover Mogrosides Synthesis Pathway and Its Anti-tumor Effect----Chinese Academy of Sciences [english.cas.cn]

- 6. Post-Ripening and Key Glycosyltransferase Catalysis to Promote Sweet Mogrosides Accumulation of Siraitia grosvenorii Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Structural insights into the catalytic selectivity of glycosyltransferase SgUGT94-289-3 towards mogrosides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ijpsr.com [ijpsr.com]

- 11. academic.oup.com [academic.oup.com]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. researchgate.net [researchgate.net]

- 14. applications.emro.who.int [applications.emro.who.int]

- 15. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ABC Herbalgram Website [herbalgram.org]

- 17. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Data of 11-Deoxymogroside IIIE

This technical guide provides a comprehensive overview of the spectroscopic data, specifically Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), for 11-Deoxymogroside IIIE. Designed for researchers, scientists, and drug development professionals, this document details the available and predicted spectral characteristics, experimental protocols for its isolation and analysis, and relevant biological pathways.

Compound of Interest: 11-Deoxymogroside IIIE Molecular Formula: C₄₈H₈₂O₁₈[1] Molecular Weight: 947.15 g/mol [1]

11-Deoxymogroside IIIE is a cucurbitane-type triterpenoid (B12794562) glycoside found as a minor constituent in the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1][2][3][4][5][6] Its structural elucidation is critical for understanding its bioactivity and for quality control in natural product development.[2] Due to its structural complexity and potential therapeutic properties, there is significant interest in its thorough characterization.[2][7]

It is important to note that detailed, peer-reviewed spectroscopic data specifically for 11-Deoxymogroside IIIE is not extensively published.[1][7] Therefore, this guide presents predicted data based on its close structural analog, Mogroside IIIE, and detailed data for another analog, Mogroside IIE, as a robust proxy.[2][7] The primary structural difference is the absence of a hydroxyl group at the C-11 position in 11-Deoxymogroside IIIE.[1][2]

Data Presentation: Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR and MS characteristics for 11-Deoxymogroside IIIE, as well as the experimental data for the closely related Mogroside IIE.

Table 1: Predicted Spectroscopic Data for 11-Deoxymogroside IIIE [1]

| Spectroscopic Technique | Predicted Salient Features |

| ¹H-NMR | - Multiple signals in the upfield region (δ 0.8-2.5 ppm) for the triterpenoid core's methyl, methylene (B1212753), and methine protons. - Anomeric proton signals for the glycosidic linkages between δ 4.5-5.5 ppm. - Absence of a signal for a proton on a hydroxyl-bearing carbon at the C-11 position.[1] |

| ¹³C-NMR | - Numerous signals in the aliphatic region (δ 15-90 ppm) for the triterpenoid skeleton. - Signals for the olefinic carbons of the C5-C6 double bond around δ 120-145 ppm. - Anomeric carbon signals for the sugar moieties between δ 95-105 ppm. - The chemical shift for the C-11 carbon will be significantly different from that of Mogroside IIIE due to the lack of a hydroxyl group.[1] |

| Mass Spectrometry (MS) | - The ESI-MS in negative ion mode would show a prominent [M-H]⁻ ion. - Fragmentation would likely involve the sequential loss of glucose units (162 Da) from the glycosidic chains.[1] |

Table 2: ¹H NMR Spectroscopic Data of Mogroside IIE (500 MHz, CD₃OD) as a proxy for 11-Deoxymogroside IIIE [7]

| Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| Aglycone | |||

| 1 | 1.45, 1.13 | m | |

| 2 | 1.80, 1.70 | m | |

| 3 | 3.21 | dd | 11.5, 4.5 |

Table 3: ¹³C NMR Spectroscopic Data of Mogroside IIE (125 MHz, CD₃OD) as a proxy for 11-Deoxymogroside IIIE

| Position | Chemical Shift (δ, ppm) |

| Aglycone | |

| 1 | 39.8 |

| 2 | 28.1 |

| 3 | 89.1 |

Note on Expected Spectral Changes for 11-Deoxymogroside IIIE:

-

¹³C NMR: A significant upfield shift of the C-11 signal is expected compared to Mogroside IIIE, moving from approximately 60-70 ppm (characteristic of a carbon with a hydroxyl group) to around 20-40 ppm (typical for a methylene carbon).[2]

-

¹H NMR: The proton signal for H-11 will shift from a downfield position (around 4.0-4.5 ppm) to a more upfield region characteristic of a methylene proton (approximately 1.5-2.5 ppm).[2]

Experimental Protocols

Detailed methodologies for the isolation, purification, and spectroscopic analysis of 11-Deoxymogroside IIIE are crucial for obtaining reliable data.

1. Isolation and Purification

The general workflow for isolating 11-Deoxymogroside IIIE from Siraitia grosvenorii involves several stages:

-

Extraction: Dried and powdered fruit is typically extracted with an aqueous ethanol (B145695) or methanol (B129727) solution (e.g., 70-80%) at room temperature.[4][7] The resulting extract is then concentrated under reduced pressure.[4][7]

-

Fractionation and Purification: The crude extract is often subjected to macroporous resin chromatography.[1][4] The resin is first washed with deionized water to remove impurities, followed by elution with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%) to separate the mogrosides.[1][4]

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with 11-Deoxymogroside IIIE are further purified using preparative HPLC, commonly with a C18 column and a mobile phase gradient of acetonitrile (B52724) or methanol in water.[1][4][7]

-

Analysis and Characterization: The purity of the isolated compound is confirmed using analytical HPLC, and the structure is elucidated using High-Resolution Mass Spectrometry (HRMS) and NMR spectroscopy.[1][3][4]

2. NMR Data Acquisition [2]

-

Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in 0.5 mL of a suitable deuterated solvent, such as methanol-d₄ (CD₃OD) or pyridine-d₅.[7]

-

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, with 500 MHz or higher recommended for better signal dispersion.[2]

-

1D NMR Spectra:

-

¹H NMR: Acquired with a spectral width of 12-16 ppm, a 30-45 degree pulse, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.[2]

-

¹³C NMR: A proton-decoupled spectrum is acquired with a spectral width of 200-250 ppm, a 30-45 degree pulse, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.[2]

-

-

2D NMR Spectra: A combination of 2D NMR experiments is essential for unambiguous structural elucidation:[3]

-

COSY: To establish ¹H-¹H correlations.

-

HSQC/HMQC: To identify one-bond ¹H-¹³C correlations.

-

HMBC: To determine long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting sugar units and linking them to the aglycone.

-

NOESY/ROESY: To provide through-space correlations for confirming glycosidic linkages and stereochemistry.

-

3. Mass Spectrometry (MS) Data Acquisition

-

Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is commonly used.[5]

-

Sample Introduction: The sample can be introduced via direct infusion or through an HPLC system (LC-MS).

-

Ionization Mode: Analysis is typically performed in the negative ionization mode, as mogrosides readily form [M-H]⁻ adducts.[7]

-

Data Acquisition: Spectra are generally acquired over a mass range of m/z 100-1500.[7] For fragmentation studies (MS/MS), the precursor ion is isolated and subjected to collision-induced dissociation (CID).[7]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the isolation and purification of 11-Deoxymogroside IIIE and a potential signaling pathway based on its structural analogs.

Workflow for Isolation and Purification.

References

A Technical Review of Cucurbitane Glycosides from Monk Fruit: From Phytochemistry to Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The fruit of Siraitia grosvenorii, commonly known as monk fruit or luo han guo, has emerged as a focal point of scientific inquiry due to its intensely sweet cucurbitane-type triterpenoid (B12794562) glycosides, known as mogrosides. These non-caloric sweeteners are not only revolutionizing the food and beverage industry but also exhibit a wide spectrum of pharmacological activities, positioning them as promising candidates for novel drug development and functional food applications. This technical guide provides a comprehensive literature review of the chemical properties, analytical methodologies, and biological activities of cucurbitane glycosides from monk fruit.

Chemical Composition and Properties of Mogrosides

Mogrosides are the principal active constituents responsible for the characteristic sweetness of monk fruit.[1] Their structure consists of a tetracyclic triterpenoid aglycone, mogrol (B2503665), which is glycosylated with a varying number of glucose units.[1] The total mogroside content in the dried fruit is approximately 3.8%, with Mogroside V being the most abundant, constituting 0.8% to 1.3% by weight.[2][3]

The intensity of sweetness in mogrosides is directly proportional to the number of glucose residues attached to the mogrol backbone.[4] Mogroside V, which possesses five glucose units, is estimated to be 250 to 425 times sweeter than sucrose.[5][6] Another pentaglycoside, Siamenoside I, exhibits even greater sweetness, approximately 563 times that of sucrose.[1] Conversely, mogrosides with fewer glucose units, such as Mogroside II, are reported to be bitter or tasteless.[1]

Table 1: Physicochemical Properties of Major Cucurbitane Glycosides from Monk Fruit

| Compound | Molecular Formula | Sweetness Relative to Sucrose | Typical Content in Dried Fruit (w/w) |

| Mogroside V | C60H102O29 | 250-425x[5][6] | 0.8% - 1.3%[2][3] |

| Mogroside IV | C54H92O24 | ~250-450x[1] | 1-10% of total extract[1] |

| Siamenoside I | C59H98O29 | ~465-563x[1] | 1-10% of total extract[1] |

| 11-Oxomogroside V | C60H100O30 | - | 1-10% of total extract[1] |

| Mogroside III | C48H82O19 | - | Varies |

| Mogroside IIE | C42H72O14 | Bitter/Tasteless[1] | Varies (higher in unripe fruit)[1] |

Mogroside V has demonstrated notable stability under various conditions. It is heat-stable in the range of 100 to 150 degrees Celsius for up to 4 hours and for as long as 8 hours in boiling water.[3] Furthermore, it maintains its stability within a pH range of 3 to 12 when stored at 2 to 8 degrees Celsius.[3]

Biosynthesis of Mogrosides

The biosynthesis of mogrosides is a complex enzymatic process that occurs in the fruit of S. grosvenorii. A combination of genomic and transcriptomic analyses has identified five key enzyme families involved in the synthesis of Mogroside V: squalene (B77637) epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450s, and UDP-glucosyltransferases.[2][3] The metabolic pathway initiates with the conversion of squalene to di-glucosylated, tetra-hydroxycucurbitadienols during the early stages of fruit development. As the fruit matures, branched glucosyl groups are added in a catalyzed process, leading to the formation of the highly sweet M4, M5, and M6 mogrosides.[3]

Caption: Simplified workflow of mogroside biosynthesis in monk fruit.

Experimental Protocols

Extraction and Purification of Mogrosides

A generalized methodology for the extraction and purification of mogrosides from monk fruit is outlined below, based on common laboratory practices.[1]

-

Preparation of Plant Material : Fresh or dried monk fruit is crushed to increase the surface area for extraction.

-

Extraction : The crushed fruit material is typically extracted with hot water or an ethanol-water mixture. Ultrasonic-assisted extraction is also employed to enhance efficiency and can be performed with cold water, which helps in preserving the integrity of the mogrosides.[7][8]

-

Filtration and Concentration : The resulting extract is filtered to remove solid residues. The filtrate is then concentrated under reduced pressure using a rotary evaporator.[1]

-

Purification by Macroporous Resin Chromatography :

-

Column Packing : A chromatography column is packed with a suitable macroporous resin (e.g., D101) and pre-washed with ethanol (B145695) followed by deionized water until the effluent is neutral.[1]

-

Loading : The concentrated extract is loaded onto the prepared column at a controlled flow rate.[1]

-

Washing : The column is washed with deionized water to remove impurities such as sugars and pigments.

-

Elution : The adsorbed mogrosides are eluted from the resin using a gradient of ethanol-water mixtures. Fractions are collected and monitored for mogroside content.

-

-

Further Purification : Fractions rich in the desired mogrosides may be subjected to further purification steps, such as recrystallization or preparative high-performance liquid chromatography (HPLC), to obtain high-purity compounds.

Caption: General workflow for the extraction and purification of mogrosides.

Analytical Methodologies for Mogroside Quantification

High-performance liquid chromatography (HPLC) is the most common technique for the quantification of mogrosides.

-

HPLC with Evaporative Light Scattering Detector (ELSD) : Mogroside V can be analyzed on a Primesep AP mixed-mode stationary phase column using a simple mobile phase of water and detected by ELSD.[9]

-

HPLC with Ultraviolet (UV) Detection : A C18 column with a gradient elution of acetonitrile (B52724) and water at a detection wavelength of 203 nm is used for the analysis of Mogroside V.[10]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : A highly sensitive and selective LC-MS/MS method has been developed for the determination of Mogroside V in biological matrices such as rat plasma.[11] This method typically employs a C18 column with a mobile phase consisting of methanol (B129727) and water, with detection in negative ion mode using selected reaction monitoring (SRM).[11][12]

Pharmacological Activities and Signaling Pathways

Mogrosides and their aglycone, mogrol, have demonstrated a wide array of pharmacological effects, including anti-diabetic, anti-inflammatory, antioxidant, and anti-cancer activities.[5][6][13]

Hypoglycemic Effects and AMPK Signaling

Mogrosides are recognized for their potential in managing blood glucose levels, making them a suitable sugar substitute for individuals with diabetes and obesity.[5][6] The hypoglycemic effect is largely attributed to the activation of adenosine (B11128) monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[5][6] After ingestion, mogrosides are metabolized to mogrol, which has been shown to activate AMPK.[6][14] The activation of the AMPK pathway inhibits the expression of genes involved in gluconeogenesis, such as glucose-6-phosphatase and phosphoenolpyruvate (B93156) carboxykinase, thereby reducing hepatic glucose production and lowering blood glucose levels.[6]

Caption: Role of mogrosides in AMPK-mediated hypoglycemic effects.

Anti-inflammatory and Antioxidant Activities

Mogrosides have been shown to possess significant anti-inflammatory and antioxidant properties.[13] They can scavenge free radicals in vitro and reduce oxidative stress in vivo.[5] Mogroside IIIE has been found to exert protective effects against lipopolysaccharide-induced acute lung injury in mice by increasing AMPK phosphorylation and inhibiting the overexpression of toll-like receptor 4 (TLR4).[15] In vitro studies have demonstrated that mogrol can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as nitric oxide (NO), in lipopolysaccharide-stimulated RAW 264.7 cells.[14]

Table 2: Summary of In Vitro Anti-inflammatory Activity of Mogrol

| Cell Line | Stimulant | Mogrol Concentration | Effect |

| RAW 264.7 | Lipopolysaccharide (LPS) | 10 µM | Significantly reduced levels of pro-inflammatory cytokines (TNF-α, IL-6) and NO production.[14] |

Anti-tumor Effects and STAT3 Signaling

Recent studies have highlighted the anti-cancer potential of mogrosides, particularly their aglycone, mogrol.[5] Mogrol has been shown to exert anti-tumor effects by specifically targeting cancer cells.[5] One of the key molecular targets is the Signal Transducer and Activator of Transcription 3 (STAT3), a protein that is often constitutively activated in various types of tumors and plays a crucial role in cancer cell proliferation, survival, and invasion.[5] Mogroside V has been observed to inhibit the proliferation and survival of pancreatic cancer cells by promoting apoptosis and cell cycle arrest, potentially through the modulation of the STAT3 signaling pathway.[15]

Caption: Proposed mechanism of anti-tumor activity of mogrosides via STAT3 inhibition.

Conclusion

Cucurbitane glycosides from monk fruit represent a fascinating class of natural compounds with significant potential in both the food and pharmaceutical industries. Their high-intensity sweetness, coupled with a lack of calories and a range of beneficial pharmacological activities, makes them a compelling area for continued research and development. This technical guide has provided a comprehensive overview of the current state of knowledge on mogrosides, from their chemical properties and biosynthesis to their therapeutic potential and the underlying molecular mechanisms. Further investigation, particularly clinical trials in humans, is warranted to fully elucidate the health benefits of these remarkable natural sweeteners.

References

- 1. benchchem.com [benchchem.com]

- 2. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mogroside - Wikipedia [en.wikipedia.org]

- 4. maxapress.com [maxapress.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. hielscher.com [hielscher.com]

- 8. m.youtube.com [m.youtube.com]

- 9. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]

- 10. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. ABC Herbalgram Website [herbalgram.org]

- 13. mdpi.com [mdpi.com]

- 14. Pharmacological Activities of Mogrol: Potential Phytochemical against Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

"solubility profile of 11-Deoxymogroside IIIE in different solvents"

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deoxymogroside IIIE is a cucurbitane-type triterpenoid (B12794562) glycoside found as a minor constituent in the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1] While major mogrosides like Mogroside V have been extensively studied for their intense sweetness and potential pharmacological activities, 11-Deoxymogroside IIIE is of growing interest for further investigation.[1] A critical parameter for the advancement of research and development of any compound is its solubility in various solvents, which influences its formulation, bioavailability, and application in biological assays.

This technical guide provides a comprehensive overview of the available information on the solubility profile of 11-Deoxymogroside IIIE. Due to the limited publicly available quantitative data for this specific minor mogroside, this guide also includes solubility data for the structurally similar and more abundant Mogroside V as a proxy to provide a broader understanding. The methodologies for solubility determination and relevant experimental workflows are also detailed.

Solubility Profile

The solubility of 11-Deoxymogroside IIIE, like other mogrosides, is dictated by its molecular structure, which consists of a large, hydrophobic triterpenoid aglycone core and multiple hydrophilic sugar moieties.[2] While the glycosidic residues enhance water solubility to some extent, the dominant hydrophobic nature of the aglycone leads to poor overall solubility in aqueous solutions.[2]

Quantitative and Qualitative Solubility Data

Explicit quantitative solubility data for 11-Deoxymogroside IIIE in various solvents is not extensively documented in peer-reviewed literature. However, qualitative descriptions and inferred solubilities are available. To provide a more comprehensive, albeit indirect, understanding, quantitative data for the closely related Mogroside V is also presented in the table below. It is crucial to note the significant discrepancy in the reported solubility of Mogroside V in DMSO from different sources.

| Compound | Solvent | Solubility | Temperature | Remarks |

| 11-Deoxymogroside IIIE | Dimethyl Sulfoxide (DMSO) | Soluble[3] | Not Specified | Qualitative data. |

| Methanol (B129727) | Soluble (inferred)[3] | Not Specified | Inferred from structurally similar mogrosides. | |

| Water | Soluble (inferred)[3] | Not Specified | Inferred from structurally similar mogrosides. | |

| Aqueous Buffers (e.g., PBS, pH 7.4) | Low micromolar range (expected)[2] | Not Specified | Poorly soluble; requires enhancement for higher concentrations.[2] | |

| Mogroside V (as a proxy) | Water | Easily soluble[4] | Not Specified | Qualitative data. |

| Dilute Ethanol | Easily soluble[4] | Not Specified | Qualitative data. | |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~ 10 mg/mL[5] | Not Specified | Quantitative data. | |

| Dimethyl Sulfoxide (DMSO) | ~ 1 mg/mL[5] | Not Specified | Quantitative data from one source. | |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (77.67 mM)[6] | Not Specified | Quantitative data from another source; fresh DMSO is recommended as moisture can reduce solubility.[6] | |

| Dimethyl Formamide (DMF) | ~ 1 mg/mL[5] | Not Specified | Quantitative data. |

Experimental Protocols for Solubility Determination

While specific protocols for 11-Deoxymogroside IIIE are not detailed in the available literature, a general and widely accepted method for determining the equilibrium solubility of a compound is as follows.

Equilibrium Solubility Determination

This method is used to determine the saturation concentration of a compound in a specific solvent at a given temperature.

Materials:

-

11-Deoxymogroside IIIE (solid)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Protocol:

-

Sample Preparation: Add an excess amount of solid 11-Deoxymogroside IIIE to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker. Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[2]

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.[2]

-

Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Measure the concentration of dissolved 11-Deoxymogroside IIIE in the supernatant using a validated analytical method like HPLC-UV or LC-MS.[2]

-

Data Analysis: The measured concentration represents the equilibrium solubility of 11-Deoxymogroside IIIE in the tested solvent at the specified temperature.

Visualization of Experimental Workflows and Signaling Pathways

Isolation and Purification of Mogrosides

The following diagram illustrates a general workflow for the isolation and purification of mogrosides, including 11-Deoxymogroside IIIE, from the fruit of Siraitia grosvenorii.[1][7]

Caption: General workflow for the isolation and purification of 11-Deoxymogroside IIIE.

Signaling Pathway Activated by Mogroside IIIE

While specific signaling pathways for 11-Deoxymogroside IIIE have not been reported, the structurally similar Mogroside IIIE is known to activate the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway, a key regulator of cellular energy homeostasis.[3]

Caption: AMPK and SIRT1 signaling pathway activated by Mogroside IIIE.

Conclusion

The solubility of 11-Deoxymogroside IIIE is a critical parameter for its further investigation and potential applications. While quantitative data remains scarce, it is understood to be soluble in DMSO and likely in methanol and water, with poor solubility in aqueous buffers. The solubility data of the closely related Mogroside V provides a useful, albeit indirect, reference point for researchers. Standard laboratory protocols can be employed to determine its precise solubility in various solvent systems as required for specific research and development needs. Further studies are warranted to establish a definitive quantitative solubility profile of 11-Deoxymogroside IIIE to facilitate its development as a potential therapeutic agent or research tool.

References

Potential Therapeutic Targets of 11-Deoxymogroside IIIE: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deoxymogroside IIIE is a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. While extensive research has focused on the major sweet-tasting mogrosides like Mogroside V, emerging evidence suggests that minor constituents such as 11-Deoxymogroside IIIE possess significant pharmacological potential. This technical guide provides an in-depth overview of the potential therapeutic targets of 11-Deoxymogroside IIIE, drawing upon current scientific literature. Due to the limited direct research on 11-Deoxymogroside IIIE, this guide also incorporates data from its structurally similar analogue, Mogroside IIIE, to infer potential mechanisms and guide future research. The primary focus will be on its role in modulating key signaling pathways implicated in metabolic diseases, inflammation, and viral infections.

Core Therapeutic Targets and Signaling Pathways

The primary therapeutic potential of 11-Deoxymogroside IIIE appears to be centered around two key signaling pathways: the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1) pathway and the Toll-like receptor 4 (TLR4) signaling cascade. Additionally, evidence points towards its potential as an antiviral agent through the inhibition of the Epstein-Barr virus (EBV) early antigen.

AMPK/SIRT1 Signaling Pathway: A Nexus for Metabolic Health

The AMPK/SIRT1 signaling pathway is a master regulator of cellular energy homeostasis.[1] Activation of this pathway has profound implications for metabolic health, offering therapeutic potential for conditions such as type 2 diabetes and its complications. While direct studies on 11-Deoxymogroside IIIE are limited, research on the closely related Mogroside IIIE strongly suggests that it activates the AMPK/SIRT1 pathway.[1] This activation is hypothesized to be a key mechanism behind its observed anti-hyperglycemic, anti-inflammatory, antioxidant, and anti-apoptotic effects.[2]

Key Downstream Effects of AMPK/SIRT1 Activation:

-

Improved Glucose Homeostasis: Activation of AMPK can lead to enhanced glucose uptake in peripheral tissues and reduced hepatic glucose production.[2]

-

Reduction of Inflammation: The pathway can suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2]

-

Alleviation of Oxidative Stress: It can mitigate cellular oxidative stress, a key contributor to the pathology of metabolic diseases.[2]

-

Inhibition of Apoptosis: The pathway has been shown to protect cells from programmed cell death induced by high glucose levels.[2]

Figure 1: Proposed activation of the AMPK/SIRT1 pathway by 11-Deoxymogroside IIIE.

TLR4 Signaling Pathway: A Target for Anti-Inflammatory Intervention

The Toll-like receptor 4 (TLR4) is a key component of the innate immune system that recognizes bacterial lipopolysaccharide (LPS) and triggers a pro-inflammatory response. Dysregulation of the TLR4 pathway is implicated in various inflammatory conditions. Mogroside IIIE has been shown to inhibit the TLR4 signaling pathway, suggesting a potential mechanism for its anti-inflammatory effects.[3] This inhibition likely extends to 11-Deoxymogroside IIIE due to their structural similarities.

Figure 2: Proposed inhibition of the TLR4 signaling pathway by 11-Deoxymogroside IIIE.

Epstein-Barr Virus (EBV) Early Antigen: An Antiviral Target

Research has indicated that 11-Deoxymogroside III has inhibitory effects against the Epstein-Barr virus early antigen.[4] This suggests that 11-Deoxymogroside IIIE may also possess antiviral properties, specifically targeting the lytic cycle of EBV. This presents a novel and less explored therapeutic avenue for this compound.

Quantitative Data Summary

While direct quantitative data for 11-Deoxymogroside IIIE is scarce, the following tables summarize the available data for the closely related Mogroside IIIE to provide a comparative context.

Table 1: Anti-Inflammatory and Antioxidant Activity of Mogroside IIIE

| Assay | Cell Line/Model | Effect | Concentration/Dosage | Outcome |

| LPS-induced Nitric Oxide (NO) Production | RAW264.7 macrophages | Inhibition | Not specified | Strongest inhibition among tested mogrosides[3] |

| High Glucose-induced Inflammation | Podocytes | Reduction of TNF-α, IL-1β, IL-6 | Not specified | Alleviated inflammatory response[2] |

| High Glucose-induced Oxidative Stress | Podocytes | Mitigation | Not specified | Reduced oxidative stress markers[2] |

Table 2: Effects of Mogroside IIIE on AMPK/SIRT1 Pathway

| Target | Cell Line/Model | Effect | Concentration/Dosage | Outcome |

| AMPK Phosphorylation | High glucose-induced podocytes | Activation | Not specified | Increased p-AMPK levels |

| SIRT1 Expression | High glucose-induced podocytes | Upregulation | Not specified | Increased SIRT1 protein levels |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to investigating the therapeutic targets of 11-Deoxymogroside IIIE. These protocols are based on established methods and can be adapted for specific research needs.

Protocol 1: In Vitro AMPK Activation Assay

This protocol outlines a method to determine the effect of 11-Deoxymogroside IIIE on the activation of AMPK in a cellular context.

1. Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., C2C12 myotubes, HepG2 hepatocytes) in appropriate media.

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Starve the cells in serum-free media for 2-4 hours prior to treatment.

-

Treat cells with varying concentrations of 11-Deoxymogroside IIIE (e.g., 1, 10, 50 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 1, 6, 24 hours). A known AMPK activator (e.g., AICAR) should be used as a positive control.

2. Protein Extraction:

-

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

3. Western Blot Analysis:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities and normalize the p-AMPK signal to the total AMPK signal.

Figure 3: Experimental workflow for the in vitro AMPK activation assay.

Protocol 2: In Vitro Anti-Inflammatory Assay (LPS-induced NO Production)

This protocol measures the ability of 11-Deoxymogroside IIIE to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages.

1. Cell Culture and Treatment:

-

Culture RAW264.7 macrophage cells in DMEM supplemented with 10% FBS.

-

Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of 11-Deoxymogroside IIIE (e.g., 1, 10, 50 µM) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control and an LPS-only control.

2. Nitric Oxide Measurement (Griess Assay):

-

After the 24-hour incubation, collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) in a new 96-well plate.

-

Incubate at room temperature for 10 minutes.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

3. Cell Viability Assay (MTT or MTS):

-

After collecting the supernatant for the Griess assay, assess the viability of the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.

-

Add MTT or MTS reagent to the wells and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength.

Protocol 3: Antioxidant Capacity Assay (DPPH Radical Scavenging)

This assay evaluates the ability of 11-Deoxymogroside IIIE to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

1. Reagent Preparation:

-

Prepare a stock solution of 11-Deoxymogroside IIIE in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

Prepare a 0.1 mM solution of DPPH in methanol.

2. Assay Procedure:

-

In a 96-well plate, add 100 µL of various concentrations of 11-Deoxymogroside IIIE.

-

Add 100 µL of the DPPH solution to each well.

-

Include a blank (solvent only) and a control (solvent with DPPH). Ascorbic acid or Trolox can be used as a positive control.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

3. Calculation:

-

Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of 11-Deoxymogroside IIIE is still emerging, the available data, largely inferred from its close structural analogue Mogroside IIIE, points towards significant potential in the modulation of the AMPK/SIRT1 and TLR4 signaling pathways. These pathways are central to the pathophysiology of metabolic and inflammatory diseases, respectively. Furthermore, its potential inhibitory activity against the Epstein-Barr virus early antigen warrants further investigation.

For researchers and drug development professionals, 11-Deoxymogroside IIIE represents a promising natural compound for further study. Future research should focus on:

-

Direct Experimental Validation: Conducting in-depth studies to confirm the effects of 11-Deoxymogroside IIIE on the AMPK/SIRT1 and TLR4 pathways.

-

Quantitative Analysis: Determining the specific IC50 and EC50 values for its various biological activities.

-

In Vivo Studies: Evaluating the therapeutic efficacy of 11-Deoxymogroside IIIE in relevant animal models of metabolic and inflammatory diseases.

-

Antiviral Research: Elucidating the mechanism of action behind its potential anti-EBV activity.

This technical guide provides a foundational framework for initiating and advancing research into the therapeutic potential of 11-Deoxymogroside IIIE. The detailed protocols and summarized data are intended to facilitate the design and execution of robust experimental investigations.

References

Methodological & Application

Application Note: Quantitative Analysis of 11-Deoxymogroside IIIE using High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 11-Deoxymogroside IIIE, a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii (monk fruit). While a validated method exclusively for 11-Deoxymogroside IIIE is not prominently documented, this protocol adapts established multi-component analysis methods for mogrosides to provide a reliable framework for its determination.[1] The primary analytical approach is Reverse-Phase HPLC (RP-HPLC) coupled with UV or Mass Spectrometry detection. This document provides a comprehensive guide, including sample preparation, chromatographic conditions, and data analysis, to ensure accurate and precise quantification.

Introduction

11-Deoxymogroside IIIE is a minor mogroside found in monk fruit, a plant recognized for its intensely sweet compounds used as natural, non-caloric sweeteners.[2][3] Accurate quantification of individual mogrosides like 11-Deoxymogroside IIIE is crucial for quality control of raw materials and finished products, as well as for pharmacological research into the potential health benefits of these compounds.[3][4] This application note presents a detailed HPLC method suitable for the quantitative analysis of 11-Deoxymogroside IIIE in various sample matrices.

Experimental Protocols

Sample Preparation (from Siraitia grosvenorii fruit)

A multi-step process is employed for the extraction of 11-Deoxymogroside IIIE from the fruit pulp.[2]

-

Harvesting and Drying: Fresh fruits are harvested, and the pulp is separated from the peel and seeds. The pulp is then dried to a constant weight using methods such as hot-air or freeze-drying.[2]

-

Pulverization: The dried fruit pulp is ground into a fine powder to maximize the surface area for efficient extraction.[2]

-

Extraction: A known weight of the powdered sample (e.g., 0.1 g) is subjected to ultrasonic-assisted extraction with a 70% methanol-water solution for approximately 30 minutes. This step is often repeated to ensure complete recovery of the analytes.[2]

-

Filtration: The resulting extract is filtered through a 0.22 µm membrane filter to remove any particulate matter before HPLC analysis.[2]

High-Performance Liquid Chromatography (HPLC)

The quantitative analysis is typically performed using an HPLC system coupled with a UV or Mass Spectrometry detector.[2][5]

-

Chromatographic System: A standard HPLC system equipped with a binary pump, autosampler, and column oven is suitable.[2]

-

Column: A C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm) is commonly used for the separation of mogrosides.[5]

-

Mobile Phase: A gradient elution using acetonitrile (B52724) and water, both containing 0.1% formic acid, is effective for separating the various mogrosides.[1][5][6]

-

Injection Volume: A 10 µL injection volume is standard.[2]

-

Column Temperature: The column should be maintained at a constant temperature, for example, 25°C.[2]

-

Detection:

-

UV Detection: Detection is typically performed at a low wavelength, around 203 nm, as mogrosides lack a strong, specific chromophore.[5][7]

-

Mass Spectrometry (MS) Detection: For higher sensitivity and selectivity, an HPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is recommended.[1][2] Analysis is generally carried out in the negative ionization mode, monitoring for specific precursor-to-product ion transitions for 11-Deoxymogroside IIIE.[2]

-

Data Presentation

The following tables summarize quantitative data for Mogroside IIIE (a specific form of which is 11-Deoxymogroside IIIE) in different cultivars of Siraitia grosvenorii at various stages of maturity, as well as typical performance characteristics of HPLC methods for mogroside analysis.

Table 1: Mogroside IIIE Content in Siraitia grosvenorii Cultivars [2]

| Cultivar | Location | Days After Pollination | Mogroside IIIE Content (mg/g dry weight) |

| Qingpi x Changtan | Guangxi | 15 | 0.45 |

| Qingpi x Changtan | Guangxi | 30 | 0.82 |

| Qingpi x Changtan | Guangxi | 45 | 1.25 |

| Qingpi x Changtan | Guangxi | 60 | 0.75 |

| Qingpi x Changtan | Guangxi | 75 | 0.35 |

| Qingpi x Changtan | Guangxi | 90 | 0.28 |

| Qingpi x Hongmao | Guangxi | 15 | 0.51 |

| Qingpi x Hongmao | Guangxi | 30 | 0.95 |

| Qingpi x Hongmao | Guangxi | 45 | 1.42 |

| Qingpi x Hongmao | Guangxi | 60 | 0.88 |

| Donggua | Hunan | 45 | 1.20 |

| Donggua | Hunan | 60 | 0.72 |

| Donggua | Hunan | 75 | 0.34 |

| Donggua | Hunan | 90 | 0.27 |

Table 2: Comparative Performance of HPLC Methods for Mogroside Analysis [5][7]

| Parameter | HPLC-UV | HPLC-MS/MS |

| Linearity (r²) | ≥ 0.99 | ≥ 0.9984 |

| Limit of Detection (LOD) | 0.75 µg/mL (for Mogroside V) | Highly sensitive, method dependent |

| Limit of Quantification (LOQ) | 2 µg/mL (for Mogroside V) | Highly sensitive, method dependent |

| Precision (RSD%) | < 8.68% (Intra-day), < 5.78% (Inter-day) | < 3.73% (Intra-day), < 3.91% (Inter-day) |

| Recovery (%) | 85.1% - 103.6% | Method dependent |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of 11-Deoxymogroside IIIE using HPLC.

Caption: Experimental workflow for 11-Deoxymogroside IIIE quantification.

Conclusion

The described HPLC method provides a reliable and reproducible approach for the quantification of 11-Deoxymogroside IIIE in monk fruit extracts. The protocol can be adapted and validated for specific matrices and analytical requirements. For enhanced sensitivity and selectivity, particularly in complex samples, the use of HPLC coupled with tandem mass spectrometry is highly recommended.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. ABC Herbalgram Website [herbalgram.org]

- 7. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of 11-Deoxymogroside IIIE in Plant Extracts by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo, is a perennial vine native to Southern China, celebrated for the intense sweetness of its fruit.[1] This sweetness is attributed to a group of cucurbitane-type triterpenoid (B12794562) glycosides called mogrosides.[1] These compounds, particularly Mogroside V, are widely utilized as natural, non-caloric sweeteners.[1] Beyond their use as sweeteners, mogrosides have attracted significant scientific interest for their potential pharmacological activities, including antioxidant and anti-inflammatory effects.[1]

Among the diverse profile of mogrosides, 11-Deoxymogroside IIIE is a minor constituent that is of interest for detailed pharmacological investigation.[1][2] Its accurate quantification is essential for quality control, standardization of extracts, and for conducting precise biological and toxicological studies.[1]

This application note presents a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the selective and sensitive quantification of 11-Deoxymogroside IIIE in plant extracts. The protocol is designed for high-throughput analysis while ensuring accuracy, precision, and reliability.[3]

Quantitative Data Presentation

The concentration of mogrosides can vary significantly based on the cultivar and the maturity of the monk fruit at harvesting.[4] The following table summarizes the content of Mogroside IIIE (a close structural analog of 11-Deoxymogroside IIIE) in different cultivars of Siraitia grosvenorii at various days after pollination, as determined by LC-MS/MS.[2]

Table 1: Mogroside IIIE Content in Siraitia grosvenorii Cultivars [2]

| Cultivar | Location | Days After Pollination | Mogroside IIIE Content (mg/g dry weight) |

|---|---|---|---|

| Qingpi x Changtan | Guangxi | 15 | 0.45 |

| Qingpi x Changtan | Guangxi | 30 | 0.82 |

| Qingpi x Changtan | Guangxi | 45 | 1.25 |

| Qingpi x Changtan | Guangxi | 60 | 0.75 |

| Qingpi x Changtan | Guangxi | 75 | 0.35 |

| Qingpi x Changtan | Guangxi | 90 | 0.28 |

| Qingpi x Hongmao | Guangxi | 15 | 0.51 |

| Qingpi x Hongmao | Guangxi | 30 | 0.95 |

| Qingpi x Hongmao | Guangxi | 45 | 1.42 |

| Qingpi x Hongmao | Guangxi | 60 | 0.88 |

Experimental Protocols

Sample Preparation: Ultrasound-Assisted Extraction

This protocol outlines an effective method for extracting mogrosides from dried monk fruit. An ultrasound-assisted extraction using a methanol (B129727)/water mixture is a common and efficient approach.[5][6]

Materials:

-

Dried Siraitia grosvenorii fruit powder (<65 mesh)[4]

-

Methanol (LC-MS grade)[3]

-

Ultrapure water[3]

-

Syringe Filters: 0.22 µm PTFE[3]

Protocol:

-

Weigh 0.5 g of dried monk fruit powder into a centrifuge tube.[4]

-

Add 25 mL of 80% methanol-water solution to the tube.[4]

-

Vortex the sample for 1 minute to ensure thorough mixing.

-

Perform ultrasonic extraction in a sonicator bath for 30 minutes at room temperature.[4][5]

-

Centrifuge the mixture at high speed to pellet the solid residue.[4]

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[3]

Caption: Sample preparation workflow for mogroside extraction.

LC-MS/MS Instrumental Analysis

For robust quantification, a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer is used.[2][4] Analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[2]

Table 2: Chromatographic Conditions

| Parameter | Setting |

|---|---|

| HPLC System | Agilent 1260/1290 Series or equivalent[4][5] |

| Column | Agilent Poroshell 120 SB C18 (e.g., 2.1 x 100 mm, 2.7 µm)[5][7][8] |

| Mobile Phase A | Water with 0.1% Formic Acid[5][7] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[5][7] |

| Flow Rate | 0.25 - 0.3 mL/min[4][5] |

| Column Temp. | 25°C[2] |

| Injection Vol. | 10 µL[2] |

| Gradient Elution | 0-8 min, 15-30% B; 8-12 min, 30-85% B; followed by re-equilibration[9] |

Table 3: Mass Spectrometry Conditions

| Parameter | Setting |

|---|---|

| MS System | Triple Quadrupole Mass Spectrometer[2][4] |

| Ionization Source | Electrospray Ionization (ESI)[2] |

| Polarity | Negative Ion Mode[2][5] |

| Scan Mode | Multiple Reaction Monitoring (MRM)[2] |

| Capillary Voltage | 2.5 - 4.5 kV[6] |

| Drying Gas Temp. | 300°C[4] |

| MRM Transitions | Must be determined empirically by infusing a pure standard of 11-Deoxymogroside IIIE. Fragmentation typically involves the loss of sugar moieties.[6] |

Note on MRM Optimization: The optimal precursor-to-product ion transitions and collision energies for 11-Deoxymogroside IIIE must be determined experimentally. This is achieved by infusing a standard solution of the pure compound directly into the mass spectrometer.[6] For reference, optimized transitions for the related Mogroside V (Precursor [M-H]⁻ at m/z 1285.6) include product ions at m/z 1123.7 and 961.6.[6]

Preparation of Standards and Quantification

A calibration curve is necessary for accurate quantification.

Protocol:

-

Prepare a 1 mg/mL stock solution of 11-Deoxymogroside IIIE standard in methanol.[10]

-

Perform serial dilutions of the stock solution with methanol to create a series of calibration standards, typically ranging from 10 ng/mL to 1000 ng/mL.[3][10]

-

Inject each calibration standard in triplicate to generate a calibration curve.

-

The concentration of 11-Deoxymogroside IIIE in the prepared plant extract samples is determined by plotting the peak area against concentration and applying the linear regression equation from the curve.[3]

Caption: Overall analytical workflow for LC-MS/MS quantification.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a reliable, sensitive, and selective approach for the quantitative analysis of 11-Deoxymogroside IIIE in plant extracts.[3] The combination of a robust sample preparation protocol and optimized instrumental parameters ensures accurate results suitable for the quality control of monk fruit products and for advanced research in the pharmaceutical and natural products industries.[3][9]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. ABC Herbalgram Website [herbalgram.org]

- 6. benchchem.com [benchchem.com]

- 7. Liquid chromatography with tandem mass spectrometry method for the simultaneous determination of multiple sweet mogrosides in the fruits of Siraitia grosvenorii and its marketed sweeteners [agris.fao.org]

- 8. Development of an LC/MS/MS Method for Simultaneous Detection of 11 Polyphenols in Rat Plasma and Its Pharmacokinetic Application after Oral Administration of Coreopsis tinctoria Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]

Application Notes and Protocols for the Extraction and Purification of Minor Mogrosides

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the extraction, separation, and purification of minor mogrosides from the fruit of Siraitia grosvenorii (monk fruit). These protocols are designed to guide researchers in isolating specific minor mogrosides such as Siamenoside I, Mogroside IV, and 11-oxo-mogroside V for research and development purposes.

Introduction

Mogrosides are a class of triterpene glycosides responsible for the intense sweetness of monk fruit. While Mogroside V is the most abundant and well-known, a variety of minor mogrosides are also present in the fruit extract. These minor mogrosides, including Siamenoside I, Mogroside IV, and 11-oxo-mogroside V, possess unique sweetness profiles and potential pharmacological activities, making them valuable targets for research and development in the food, beverage, and pharmaceutical industries. The structural similarity among mogrosides presents a significant challenge for their separation and purification. This document outlines a multi-step strategy involving initial extraction, enrichment using macroporous resin chromatography, and high-resolution separation by preparative high-performance liquid chromatography (prep-HPLC).

General Workflow

The overall process for isolating minor mogrosides involves a series of sequential steps designed to first extract a crude mixture of mogrosides from the monk fruit, followed by enrichment and, finally, high-resolution separation of the individual minor mogrosides.

Caption: General workflow for the extraction and purification of minor mogrosides.

Data Presentation: Quantitative Analysis of Mogroside Purification

The following tables summarize quantitative data from various studies, illustrating the typical yields and purity enhancements at different stages of the mogroside purification process.

Table 1: Composition of a Purified Mogroside Extract

This table presents the relative abundance of major and minor mogrosides in a purified extract obtained after processing fresh Siraitia grosvenorii fruit with 70% aqueous ethanol followed by purification on a D101 macroporous resin column.[1]